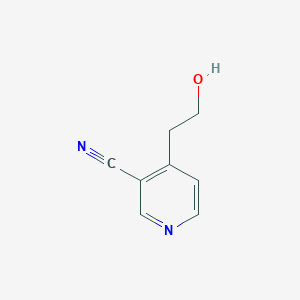amino}acetic acid](/img/structure/B8753889.png)
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid
Vue d'ensemble
Description
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is an organic compound that belongs to the class of benzyloxycarbonyl derivatives. It is commonly used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl group, often referred to as the Cbz group, is a widely used protecting group for amines due to its stability under both acidic and basic conditions and its ease of removal when necessary .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid can be synthesized through the reaction of benzyl chloroformate with N-phenylglycine in the presence of a mild base such as sodium carbonate or sodium hydroxide. The reaction typically occurs at room temperature and involves the formation of a carbamate linkage between the benzyl group and the amine group of N-phenylglycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the hydrogenolysis of the benzyloxycarbonyl group.
Substitution: Reagents such as sodium borohydride and nickel chloride are used for the deprotection of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Free amine derivatives.
Substitution: Various substituted carbamates and amines.
Applications De Recherche Scientifique
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mécanisme D'action
The mechanism of action of 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyloxycarbonyl-L-phenylalanine
- N-Benzyloxycarbonyl-L-serine benzyl ester
- N-Benzyloxycarbonyl-L-proline
Uniqueness
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with the phenylglycine backbone. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in organic chemistry .
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-(N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)11-17(14-9-5-2-6-10-14)16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19) |
Clé InChI |
LDXUQIQQIPCVEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

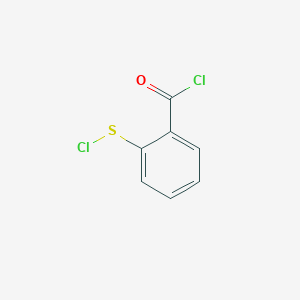
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)
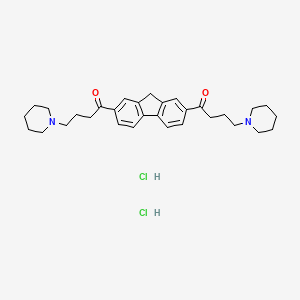
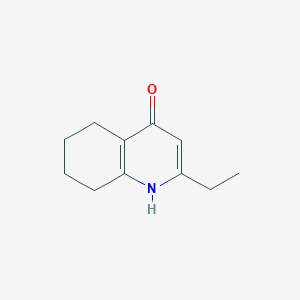
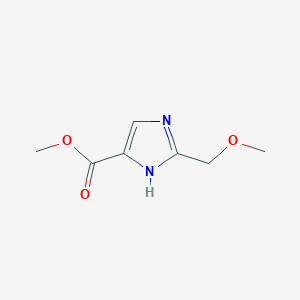
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8753868.png)
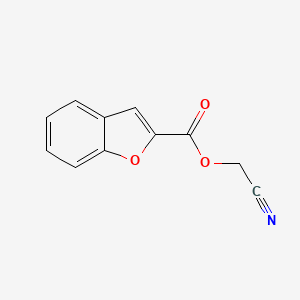
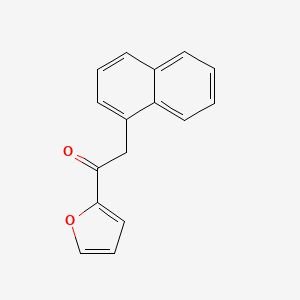

![2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine](/img/structure/B8753890.png)

